molecular formula C22H17F3N2O4S B2491740 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 320424-09-7

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No. B2491740
M. Wt: 462.44
InChI Key: ZFGAOPLRHUNGSB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that include various functional groups such as nitrobenzyl, carbamate, and sulfanyl moieties. These groups are known for their roles in pharmaceuticals, material science, and as intermediates in organic synthesis. The presence of these functional groups suggests a wide range of chemical behaviors and interactions, making the compound of interest for diverse applications in chemistry and related fields.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenyl chloroformates with aminomethyl phenols or the reductive carbonylation of nitrobenzene in the presence of methanol and specific catalysts. Techniques such as cyclization in aprotic solvents and carbonylation under catalytic conditions have been used for synthesizing related compounds (Mindl et al., 2000) (Gasperini et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds with nitrobenzyl and carbamate groups has been studied using techniques like X-ray crystallography. These studies reveal the conformation and crystalline structure, which are crucial for understanding the compound's reactivity and interaction with other molecules (Iwasaki et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzyl carbamates and their derivatives have been explored, particularly in the context of bioreductive prodrugs. The rate of fragmentation following reduction and the influence of substituents on this rate are critical for the compound's activity as a trigger for releasing active drugs (Hay et al., 1999).

Scientific Research Applications

  • Bioreductive Prodrug Triggers : A study on 4-nitrobenzyl carbamates, which are of interest as triggers for bioreductive drugs, found that substituent effects significantly influence the rate of fragmentation of these compounds after reduction. This fragmentation is essential for releasing amine-based toxins, and faster fragmentation is desirable. The study suggests that standard triggers can be improved by using certain substituents to increase the rate of fragmentation (Hay, Sykes, Denny, & O'Connor, 1999).

  • Cyclization Reactions in Aprotic Solvents : Research on substituted phenyl N-(2-hydroxybenzyl)carbamates, including similar structures, demonstrated the significant influence of substituents on the rate of cyclization in aprotic solvents. These findings have implications for the synthesis of various benzoxazinones, which could be relevant in pharmaceutical contexts (Mindl, Hrabík, Štěrba, & Kaválek, 2000).

  • Synthesis and Evaluation of Derivatives : A study focused on synthesizing and evaluating a series of bis(hydroxymethyl)-substituted heterocycles, including bis(methylcarbamate) derivatives. Although these specific derivatives did not show activity against murine P388 lymphocytic leukemia, they offer insights into the chemical properties and potential applications of similar carbamate derivatives (Anderson & Jones, 1984).

  • Antineoplastic Agents Synthesis : A similar structure, a bis[(carbamoyloxy)methyl] derivative, was studied as a potential antineoplastic agent. The research involved synthesizing and testing various derivatives, which provides useful information about the chemical reactivity and potential therapeutic applications of carbamate-based compounds (Anderson & Mach, 1987).

  • Phenyl Carbamate as an Active Site Titrator : N-Butyl-N-methyl-4-nitrophenyl carbamate, a structurally related compound, was used as a specific active site titrator for bile-salt-dependent lipases. This study provides insights into the enzyme inhibition mechanism of similar carbamate compounds (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4S/c1-14-5-8-18(9-6-14)32-20-10-7-15(11-19(20)27(29)30)13-31-21(28)26-17-4-2-3-16(12-17)22(23,24)25/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGAOPLRHUNGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate

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